molecular formula C18H18N4O4S B11006085 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11006085
M. Wt: 386.4 g/mol
InChI Key: RGZBCXMRKUGLTD-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of pyrazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

  • 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
  • 2-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 5-methyl-1,3-thiazole-4-carboxylic acid

Uniqueness

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

It contains a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological properties. The presence of these functional groups is essential for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests potential applications in cancer therapy by targeting rapidly dividing cells .
  • Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines, indicating a role in managing inflammatory diseases. It may act on pathways involving p38 MAPK and MK2 kinases, which are critical in inflammation .

Biological Activity Data

The table below summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Activity IC50 Value (µM)Reference
Tubulin polymerization0.08 - 12.07
Cytotoxicity against HeLa54.25% growth inhibition
Anti-inflammatory (TNFα release)Significant inhibition
Antioxidant activityModerate

Case Study 1: Anticancer Activity

In a study focused on anticancer properties, methyl derivatives similar to the compound were tested against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, showcasing the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of compounds related to this compound. The results demonstrated that these compounds effectively inhibited LPS-induced TNFα release in vitro and in vivo models, suggesting their utility in treating inflammatory conditions .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-10-15(17(24)26-4)19-18(27-10)20-16(23)14-9-13(21-22(14)2)11-5-7-12(25-3)8-6-11/h5-9H,1-4H3,(H,19,20,23)

InChI Key

RGZBCXMRKUGLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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